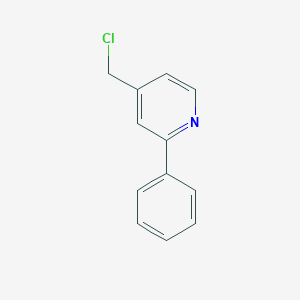

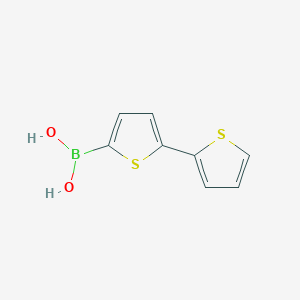

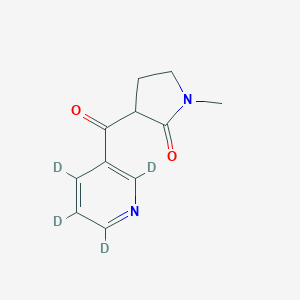

![molecular formula C8H8F3N3 B142564 N-[4-(trifluoromethyl)phenyl]guanidine CAS No. 130066-24-9](/img/structure/B142564.png)

N-[4-(trifluoromethyl)phenyl]guanidine

描述

N-[4-(trifluoromethyl)phenyl]guanidine is a chemical compound that features a guanidine functional group attached to a phenyl ring substituted with a trifluoromethyl group. This structural motif is common in various guanidine derivatives that exhibit a range of biological and chemical properties. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the guanidine moiety.

Synthesis Analysis

The synthesis of guanidine derivatives often involves the condensation of amines with cyanamide or the reaction of amides with phosphorus pentasulfide. For instance, the synthesis of N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N'-(2-trifluoromethyl-phenyl)-guanidine was achieved through a series of reactions confirmed by IR, MS, 1H NMR, and elemental analysis . Similarly, other guanidine derivatives have been synthesized through various methods, including the reaction of guanidine with different acids to form energetic salts , and the condensation of triaminoguanidine with aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of guanidine derivatives is often characterized by X-ray diffraction, NMR spectroscopy, and other analytical techniques. For example, the crystal structure of a guanidine derivative with a pyrimidinyl substituent was determined by X-ray diffraction, revealing the geometry and conformation of the molecule . The influence of substituents on the guanidine moiety, such as the trifluoromethyl group, can be significant, affecting the planarity and electronic distribution within the molecule .

Chemical Reactions Analysis

Guanidine derivatives can undergo various chemical reactions, including protonation to form salts , cyclocondensation , and reactions with aldehydes to form Schiff bases . The presence of the trifluoromethyl group can affect the reactivity of the guanidine, potentially leading to selective reactions and the formation of novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives, such as solubility, thermal stability, and sensitivity to external stimuli, are crucial for their potential applications. For instance, the methanesulfonate salt of a guanidine derivative exhibited excellent water solubility and anti-arrhythmia activity . The thermal and energetic properties of guanidine salts have been investigated, with some showing characteristics typical of secondary explosives . The introduction of substituents like the trifluoromethyl group can significantly alter these properties, making them suitable for various applications in medicinal chemistry and materials science.

科学研究应用

-

Antibacterial Activity

- Field : Medicinal Chemistry

- Application : The compound 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide, a derivative of N-[4-(trifluoromethyl)phenyl]guanidine, has been synthesized and evaluated for its antibacterial activity .

- Methods : The compound was synthesized using aniline as a starting compound. The newly synthesized compounds were characterized by spectral analysis .

- Results : The compound exhibited high antibacterial activity .

-

DNA-Groove Binders

- Field : Biochemistry

- Application : Regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, which are related to N-[4-(trifluoromethyl)phenyl]guanidine, have been synthesized and studied for their ability to bind with DNA .

- Methods : The compounds were synthesized through the one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .

- Results : The compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove, resulting in the formation of a stable complex .

-

Raw Material in Organic Synthesis

-

Antimicrobial Agents

- Field : Medicinal Chemistry

- Application : N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been designed and synthesized for their potency as antimicrobial agents .

- Results : Several of these novel compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms .

-

Antimicrobial Agents

- Field : Medicinal Chemistry

- Application : N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been designed and synthesized for their potency as antimicrobial agents .

- Results : Several of these novel compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

-

Agrochemical and Pharmaceutical Ingredients

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridine (TFMP) and its derivatives, which are related to N-[4-(trifluoromethyl)phenyl]guanidine, are used in the agrochemical and pharmaceutical industries .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

属性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13/h1-4H,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNFWMWQNWQIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600495 | |

| Record name | N''-[4-(Trifluoromethyl)phenyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(trifluoromethyl)phenyl]guanidine | |

CAS RN |

130066-24-9 | |

| Record name | N''-[4-(Trifluoromethyl)phenyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

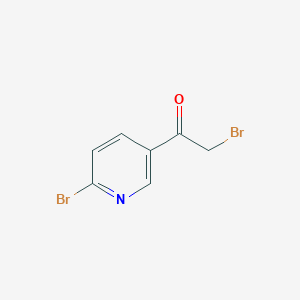

![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)

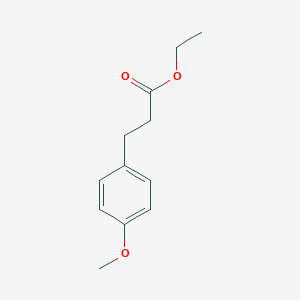

![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)

![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)